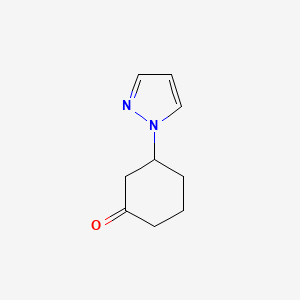

3-(1H-Pyrazol-1-yl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSOAKZLYHGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring and the cyclohexanone (B45756) ring.

The pyrazole ring protons typically appear in the aromatic region of the spectrum. The proton at position 4 of the pyrazole ring is expected to be a triplet, while the protons at positions 3 and 5 would likely appear as doublets.

The cyclohexanone ring protons would exhibit more complex splitting patterns in the aliphatic region due to their various diastereotopic and neighboring environments. The proton at the C3 position, being attached to the nitrogen of the pyrazole ring, would be shifted downfield compared to other methylene (B1212753) protons of the cyclohexanone ring. The protons on the carbon atoms adjacent to the carbonyl group (C2 and C6) are also expected to be deshielded.

A representative, though not experimentally verified, data table for the expected ¹H NMR signals is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole H-4 | ~6.3 | t | ~2.0 |

| Pyrazole H-3/H-5 | ~7.5 | d | ~1.5 |

| Pyrazole H-5/H-3 | ~7.8 | d | ~2.5 |

| Cyclohexanone H-3 | 4.0 - 4.5 | m | - |

| Cyclohexanone H-2, H-6 | 2.2 - 2.8 | m | - |

| Cyclohexanone H-4, H-5 | 1.8 - 2.2 | m | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C1) of the cyclohexanone ring is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the pyrazole ring will appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms. The aliphatic carbons of the cyclohexanone ring will resonate at higher fields. The C3 carbon, bonded to the pyrazole nitrogen, will be shifted further downfield compared to the other methylene carbons of the ring.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Cyclohexanone C1) | ~208 |

| Pyrazole C3/C5 | ~140 |

| Pyrazole C4 | ~106 |

| Pyrazole C5/C3 | ~129 |

| Cyclohexanone C3 | ~60 |

| Cyclohexanone C2/C6 | ~40 |

| Cyclohexanone C4/C5 | ~30 |

| Cyclohexanone C5/C4 | ~25 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced NMR techniques such as 2D NMR would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network within the cyclohexanone ring and confirm the pyrazole ring assignments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrazole and cyclohexanone rings, for instance, by observing a correlation between the C3 proton of the cyclohexanone and the C3/C5 carbons of the pyrazole.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring, confirming their involvement in the ring structure and their bonding to the cyclohexanone moiety.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-N bonds, C=C and C-H bonds of the pyrazole ring, and the C-H bonds of the cyclohexanone ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C=N (Pyrazole) | 1500 - 1550 | Medium |

| C=C (Pyrazole) | 1450 - 1500 | Medium |

| C-N (Stretch) | 1300 - 1350 | Medium |

| C-H (sp² Pyrazole) | 3050 - 3150 | Medium |

| C-H (sp³ Cyclohexanone) | 2850 - 2960 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern would offer clues about the structure, with characteristic losses of fragments such as the pyrazole ring or parts of the cyclohexanone ring. A predicted mass-to-charge ratio for the molecular ion is available from databases.

| Ion | Predicted m/z |

| [M+H]⁺ | 165.1077 |

| [M+Na]⁺ | 187.0896 |

The fragmentation would likely involve cleavage of the bond between the pyrazole and cyclohexanone rings, as well as fragmentation within the cyclohexanone ring, such as the loss of CO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of this compound in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing bond lengths, bond angles, and torsional angles.

For this compound, this analysis would be expected to confirm the presence of the cyclohexanone ring, likely in a chair conformation to minimize steric strain, and the planar pyrazole ring attached at the C3 position. The orientation of the pyrazole ring relative to the cyclohexanone ring would be a key structural parameter determined.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₂N₂O |

| Formula Weight | 164.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 935.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.165 g/cm³ |

| R-factor (%) | < 5 |

Note: This data is hypothetical and serves as an illustration of what would be obtained from an actual X-ray crystallographic experiment.

Hirshfeld Surface Analysis and Intermolecular Interactions

Derived from the crystallographic data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Elemental Analysis (CHN) for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This combustion analysis provides experimental verification of the empirical formula of a compound, ensuring its purity and confirming its identity.

In this procedure, a sample of this compound would be combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) would be quantitatively measured. The experimental percentages of C, H, and N would then be compared to the theoretical values calculated from its molecular formula, C₉H₁₂N₂O. A close agreement between the experimental and calculated values provides strong evidence for the compound's proposed atomic composition.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Hypothetical Found % |

| Carbon (C) | 65.83 | 65.79 |

| Hydrogen (H) | 7.37 | 7.41 |

| Nitrogen (N) | 17.06 | 17.01 |

Note: The "Found %" values are hypothetical and represent a typical result for a pure sample.

Computational and Theoretical Investigations of the 3 1h Pyrazol 1 Yl Cyclohexan 1 One System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for examining the electronic characteristics of molecules. eurasianjournals.com This powerful method allows for the detailed analysis of electron distribution and its implications for chemical behavior. For the 3-(1H-Pyrazol-1-yl)cyclohexan-1-one system, DFT calculations are instrumental in predicting its electronic structure and reactivity patterns. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G**, to provide a reliable description of the molecule's properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. researchgate.net

In the context of this compound, the HOMO is likely to be distributed over the electron-rich pyrazole (B372694) ring, while the LUMO may be localized on the carbonyl group of the cyclohexanone (B45756) ring, which acts as an electron-accepting site. The specific energies of these orbitals, and consequently the energy gap, would dictate the molecule's susceptibility to electrophilic or nucleophilic attack. While specific calculated values for this compound are not available in the reviewed literature, a representative data set for a similar pyrazole derivative is presented below to illustrate the concept.

Table 1: Illustrative Frontier Orbital Data for a Pyrazole Derivative Note: The following data is exemplary for a pyrazole derivative and not specific to this compound. It is intended to illustrate the typical outputs of DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide further quantitative measures of a molecule's stability and reactivity. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a high hardness value is considered "hard," indicating lower reactivity. researchgate.net Conversely, softness (S) is the reciprocal of hardness and reflects a higher propensity for chemical reactions.

The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Illustrative Global Reactivity Descriptors Note: This table presents exemplary data for a pyrazole derivative and is not specific to this compound. It serves to illustrate the typical values obtained from DFT calculations.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.81 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.91 |

The cyclohexanone ring in this compound is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. youtube.com The attachment of the pyrazole substituent at the C3 position influences the conformational equilibrium of the cyclohexanone ring. DFT calculations are employed to determine the relative energies of these different conformers, thereby identifying the most stable three-dimensional structure of the molecule. acs.org

The analysis typically involves optimizing the geometry of each possible conformer and calculating its total energy. The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. The position of the pyrazole ring (axial versus equatorial) in the chair conformation is of particular interest, as this can significantly affect the molecule's steric and electronic properties. These computational studies provide a detailed picture of the molecule's preferred shape, which is fundamental to understanding its interactions with other molecules. youtube.com

Mechanistic Studies through Computational Chemistry

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, rearrangement, or reactions with other species.

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway that connects reactants to products. scholaris.ca This involves identifying all intermediates and transition states along the reaction coordinate. For instance, in the synthesis of this compound, which might involve the reaction of a cyclohexanone derivative with a pyrazole-containing nucleophile, computational studies could explore different possible reaction mechanisms. This allows for a theoretical assessment of the most likely pathway, providing insights that can guide experimental efforts to optimize reaction conditions. scholaris.ca

The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. scholaris.ca Locating and characterizing the transition state structure is a key goal of mechanistic computational studies. Frequency calculations are performed on the optimized transition state geometry; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. scholaris.ca

The energy of the transition state relative to the reactants determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is kinetically favored. For this compound, transition state analysis could be used to understand its formation or its subsequent reactivity in various chemical transformations.

Ligand Design Principles from Computational Modeling for Pyrazole-Containing Systems

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets, particularly protein kinases and cyclooxygenase (COX) enzymes. mdpi.comnih.gov Computational modeling, including techniques like Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking, has been instrumental in elucidating ligand design principles for this class of compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Guided by Computation: Computational studies consistently reveal that substitutions on both the pyrazole and adjacent rings have a major impact on biological activity. mdpi.com For instance, in the design of kinase inhibitors, molecular docking and dynamics simulations have shown that specific substitutions are required to optimize interactions with the hinge region, the DFG motif, and other key areas of the ATP-binding pocket. nih.gov

Substitution at R¹: For pyrazole-based RET kinase inhibitors, studies have shown that having a hydrogen bond acceptor and an electronegative group at this position is favorable for activity. nih.gov

Substitution at R²: Conversely, an electropositive, bulky (steric), and hydrogen-bond donor group at this position tends to increase the inhibitory potency. nih.gov

Pharmacophore and QSAR Modeling: Ligand-based design approaches like pharmacophore and QSAR modeling are used to identify the essential chemical features required for biological activity. nih.govresearchgate.net For a series of pyrazole-based COX-2 inhibitors, a pharmacophore model might consist of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features arranged in a specific 3D geometry. nih.gov QSAR models, which correlate physicochemical properties with activity, can then be used to predict the potency of newly designed compounds before synthesis. researchgate.net For example, CoMFA and CoMSIA models for pyrazole derivatives often highlight the importance of electrostatic and hydrophobic fields for inhibitory activity. nih.gov

These computational approaches have led to a set of guiding principles for designing new, potent, and selective pyrazole-based ligands. A summary of these principles is provided in Table 2.

Interactive Data Table 2: Ligand Design Principles for Pyrazole-Containing Systems from Computational Modeling

| Design Principle | Computational Method | Target Class Example | Desired Outcome |

| Scaffold Hopping | Molecular Docking, Shape Similarity | Protein Kinases | Replacing a known core structure with a pyrazole ring to improve properties like potency or reduce lipophilicity. mdpi.com |

| Bioisosteric Replacement | QSAR, Pharmacophore Modeling | Various | Substituting parts of a molecule with pyrazole to enhance binding, improve metabolic stability, or alter physicochemical properties. mdpi.com |

| Structure-Based Drug Design (SBDD) | Molecular Docking, Molecular Dynamics | Protein Kinases, Carbonic Anhydrases | Introducing substituents that form specific, favorable interactions (e.g., H-bonds, hydrophobic contacts) with the target's active site. nih.govnih.gov |

| Ligand-Based Drug Design (LBDD) | Pharmacophore Modeling, 3D-QSAR | COX-2 Inhibitors | Designing new molecules that match the 3D arrangement of chemical features known to be essential for activity. nih.gov |

| Optimizing Pharmacokinetics (ADME) | In Silico ADME Prediction | General | Modifying the pyrazole scaffold and its substituents to achieve favorable absorption, distribution, metabolism, and excretion profiles. mdpi.com |

By integrating these computational strategies, researchers can rationally design novel derivatives of compounds like this compound, optimizing their structure for enhanced potency and selectivity against specific biological targets.

Chemical Reactivity and Transformation Pathways of 3 1h Pyrazol 1 Yl Cyclohexan 1 One

Reactions at the Ketone Functionality of the Cyclohexanone (B45756) Ring

The ketone group of the cyclohexanone ring is a primary site for chemical transformations, allowing for a range of functional group interconversions.

Carbonyl Group Transformations (e.g., Condensations to Imines/Schiff Bases)

The carbonyl group of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one readily undergoes condensation reactions with primary amines to form the corresponding imines, commonly known as Schiff bases. ekb.egresearchgate.netekb.eg This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of these Schiff bases introduces a new dimension to the molecular architecture, offering further points for functionalization or for the synthesis of more complex heterocyclic systems. For instance, pyrazole-based Schiff bases have been synthesized by reacting pyrazole (B372694) aldehydes with various aromatic amines, a reaction that proceeds smoothly and can be adapted for ketones like this compound. ekb.egresearchgate.net The general reaction is depicted below:

Reaction Scheme for Schiff Base Formation

This compound + R-NH₂ ⇌ 3-(1H-Pyrazol-1-yl)cyclohexan-1-imine-R + H₂O

The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield.

Table 1: Examples of Condensation Reactions for Pyrazole-Containing Carbonyls

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyrazole aldehyde | Aromatic amines | Pyrazole-based Schiff base | ekb.eg |

| 4-Amino-antipyrine | 1H-indole-3-carbaldehyde | Heterocyclic Schiff base | ekb.eg |

| 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde | Aromatic/heteroaryl amines | Fused pyrazole Schiff base | researchgate.net |

Reduction and Oxidation Reactions of the Cyclohexanone Moiety

The ketone functionality of the cyclohexanone ring can be readily reduced to the corresponding alcohol, 3-(1H-Pyrazol-1-yl)cyclohexan-1-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. scribd.com The reduction of cyclohexanone to cyclohexanol (B46403) is a well-established procedure, and the presence of the pyrazole substituent is not expected to interfere with this reaction. scribd.comvu.nl The stereoselectivity of the reduction, leading to either cis or trans isomers of the resulting alcohol, can be influenced by the reaction conditions and the steric bulk of the pyrazole substituent.

Conversely, while the direct oxidation of the cyclohexanone ring is not a typical transformation, reactions involving the enolate, such as α-halogenation, can be achieved. Further oxidation under more forcing conditions could lead to ring cleavage.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a balance between its electron-rich nature and the presence of two electronegative nitrogen atoms.

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring in this compound is susceptible to electrophilic substitution. Due to the electronic distribution in the 1-substituted pyrazole ring, electrophilic attack occurs preferentially at the C4 position. nih.govresearchgate.net This is because the intermediates formed by attack at C3 or C5 are significantly less stable. youtube.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic attacks on the pyrazole ring are less common but can occur at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. nih.gov The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring.

Table 2: General Reactivity of the Pyrazole Ring

| Reaction Type | Position of Attack | Notes | Reference |

| Electrophilic Substitution | C4 | Preferred position due to stable intermediate formation. | nih.govresearchgate.netyoutube.com |

| Nucleophilic Substitution | C3 and C5 | Favored at these positions due to electron deficiency. | nih.gov |

Tautomerism and Isomerization of the Pyrazole Moiety

For this compound, the pyrazole ring is N1-substituted, which fixes its position relative to the cyclohexanone ring. However, in related unsubstituted or differently substituted pyrazoles, annular tautomerism is a key feature. researchgate.netnih.govbeilstein-journals.orgresearchgate.net This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. While not directly applicable to the title compound's pyrazole ring itself due to the N1-substitution, understanding this phenomenon is crucial when considering reactions that might involve de-substitution or rearrangement. For pyrazoles with a substituent at the 3(5) position, an equilibrium between the 3-substituted and 5-substituted tautomers can exist, with the position of the equilibrium being dependent on the solvent and the nature of the substituents. nih.gov

Inter-ring Chemical Transformations and Cyclization Reactions

The bifunctional nature of this compound, possessing both a reactive ketone and a pyrazole ring, allows for intramolecular reactions leading to the formation of fused heterocyclic systems. These transformations are of significant interest for the synthesis of novel polycyclic compounds.

For instance, under appropriate conditions, the enolate of the cyclohexanone ring can react with a suitably functionalized pyrazole ring, or vice versa, to form a new ring. An example of such a transformation is the condensation of cyclohexanone derivatives with aminopyrazoles to form pyrazolo[3,4-c]isoquinolines. researchgate.net Another relevant transformation is the intramolecular Claisen condensation, also known as the Dieckmann cyclization, which can occur in molecules containing two ester groups and can be conceptually extended to ketone-containing systems to form cyclic β-keto esters. youtube.com

Furthermore, reactions that functionalize both rings can set the stage for subsequent cyclization. For example, reduction of the ketone to an alcohol, followed by activation and nucleophilic attack by the pyrazole N2 atom, could potentially lead to a fused system. The synthesis of fused pyrazole-diazepinone systems has been achieved through the oxirane ring-opening of 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates followed by direct cyclization, demonstrating the potential for intramolecular reactions involving a functionalized pyrazole. nih.gov

Formation of Fused Heterocyclic Systems

The chemical architecture of this compound, featuring both a reactive carbonyl group on a cyclohexane (B81311) ring and a pyrazole moiety, presents a versatile scaffold for the synthesis of complex, fused heterocyclic systems. The strategic manipulation of these functional groups allows for the construction of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

One prominent pathway to fused heterocycles involves reactions that engage the active methylene (B1212753) carbons of the cyclohexanone ring (C2 and C6) and the carbonyl group itself. These reactions, often involving condensation with binucleophilic reagents, lead to the formation of a new ring fused to the cyclohexane portion of the molecule. For instance, condensation reactions with reagents containing hydrazine (B178648) or amidine functionalities can lead to the formation of pyrazolo- or pyrimido-fused cyclohexanes, respectively.

Furthermore, the pyrazole ring itself can be a participant in or a director of cyclization reactions. While the pyrazole ring is generally aromatic and stable, functional groups appended to it or the adjacent cyclohexane ring can undergo intramolecular reactions. Research into related pyrazole-containing compounds has demonstrated the feasibility of constructing elaborate fused systems. For example, the synthesis of pyrazolo[3,4-c]isoquinolin-1-ones has been achieved through the reaction of cyclohexanone derivatives with substituted pyrazoles. researchgate.net This suggests that this compound could serve as a key intermediate in analogous synthetic routes.

Another established strategy involves the reaction of a pyrazole precursor, which is then elaborated into the final fused product. A multi-component reaction approach has been used to synthesize complex structures like (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govlookchem.comthiadiazine derivatives. nih.gov In such a sequence, a hydrazino-triazole can be reacted with a dicarbonyl compound such as acetylacetone (B45752) to form the pyrazole ring, followed by condensation and cyclization with aldehydes and phenacyl bromides to build the fused thiadiazine system. nih.gov This highlights the potential for multi-step, one-pot syntheses starting from precursors of this compound to generate diverse fused heterocycles.

The following table summarizes representative transformations for creating fused heterocyclic systems from pyrazole and cyclohexanone precursors, illustrating potential reaction pathways for this compound.

| Starting Material Type | Reagent(s) | Resulting Fused System | Reference |

| Cyclohexanone derivative & Aminopyrazole | 3-Aryl(heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones & 3-amino-1-phenyl-1H-pyrazol-5(4H)-one | 1H-Pyrazolo[3,4-c]isoquinolin-1-one | researchgate.net |

| Hydrazino-triazole | Acetylacetone, Aromatic aldehydes, Phenacyl bromides | researchgate.netresearchgate.netnih.govTriazolo[3,4-b] researchgate.netnih.govlookchem.comthiadiazine | nih.gov |

| 2-Chloro-3-cyanopyridine | Hydrazine, Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | researchgate.net |

Ring Annulation Strategies

Ring annulation, the process of building a new ring onto an existing molecular framework, represents a powerful strategy for synthesizing polycyclic compounds. For this compound, the ketone functionality is the primary handle for initiating such transformations. The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring, and is directly applicable to this substrate. masterorganicchemistry.comwikipedia.org

The Robinson annulation is a two-step process that combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org In the context of this compound, the reaction sequence would proceed as follows:

Michael Addition : The cyclohexanone moiety is first deprotonated with a base to form an enolate. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone, most commonly methyl vinyl ketone. juniperpublishers.com This conjugate addition results in the formation of a 1,5-diketone intermediate.

Intramolecular Aldol Condensation : The newly formed 1,5-diketone, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group within the same molecule, leading to the formation of a six-membered ring. masterorganicchemistry.com Subsequent dehydration of the resulting β-hydroxy ketone yields a new α,β-unsaturated ketone fused to the original cyclohexane ring. juniperpublishers.com

The versatility of the Robinson annulation allows for variations in the Michael acceptor. While methyl vinyl ketone is traditional, other reagents such as 1,3-dichloro-cis-2-butene (in the Wichterle reaction, a variant of the Robinson annulation) can be employed to achieve similar ring-fused products, sometimes avoiding side reactions like polymerization of the Michael acceptor. wikipedia.org

The following table outlines the key stages of a potential Robinson annulation involving this compound.

| Reaction Stage | Reactants | Key Intermediate/Product | Description | Reference |

| Michael Addition | This compound, Methyl vinyl ketone, Base | Pyrazolyl-substituted 1,5-diketone | The enolate of the starting ketone adds to the β-carbon of methyl vinyl ketone. | masterorganicchemistry.com, juniperpublishers.com |

| Aldol Condensation | Pyrazolyl-substituted 1,5-diketone, Base | Pyrazolyl-substituted β-hydroxy decalinone | Intramolecular cyclization forms a new six-membered ring. | masterorganicchemistry.com, wikipedia.org |

| Dehydration | Pyrazolyl-substituted β-hydroxy decalinone | Pyrazolyl-substituted octahydronaphthalenone | Elimination of water creates a double bond, resulting in a fused α,β-unsaturated ketone. | juniperpublishers.com |

Application Oriented Research of Pyrazole Cyclohexanone Scaffolds in Organic Synthesis and Catalysis

Role as Synthons and Building Blocks in Complex Molecule Synthesis

The pyrazole-cyclohexanone scaffold, particularly 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, serves as a valuable synthon and building block in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org Its bifunctional nature, possessing both a reactive ketone and a nucleophilic/coordinating pyrazole (B372694) unit, allows for a wide range of chemical manipulations. This versatility has been exploited in the construction of intricate molecular frameworks, including polyheterocyclic systems. The strategic use of this scaffold simplifies synthetic routes to complex targets and provides a foundation for creating diverse molecular libraries. researchgate.net

Precursors for Polyheterocyclic Systems

The pyrazole-cyclohexanone framework is a key precursor for the synthesis of various polyheterocyclic systems. These fused ring systems are of significant interest due to their prevalence in biologically active compounds and functional materials. researchgate.net The reactivity of the cyclohexanone (B45756) ring, particularly its α-positions and the carbonyl group, allows for annulation reactions where additional rings are fused onto the existing scaffold.

For instance, functionally substituted cyclohexanones are utilized as building blocks in the synthesis of fused heterocyclic systems such as pyrazolo-fused pyrimidines, quinolines, pyridines, and isoquinolines. researchgate.net Condensation reactions involving the ketone functionality of the pyrazole-cyclohexanone scaffold with various binucleophiles can lead to the formation of new heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolo[3,4-c]isoquinolin-1-ones. researchgate.net Similarly, multicomponent reactions involving dimedone (a cyclohexanone derivative), 1H-pyrazol-5-amines, and isatins can produce complex spiro-fused polyheterocyclic systems. researchgate.netscispace.com The synthesis of pyrazolo[1,5-a]quinazolines has also been achieved through the reaction of functionally substituted cyclohexanones with aminopyrazoles. researchgate.net

The following table summarizes examples of polyheterocyclic systems synthesized from pyrazole-cyclohexanone precursors:

| Precursor | Reagent(s) | Resulting Polyheterocyclic System |

| Functionally Substituted Cyclohexanones | Hydrazine derivatives | Pyrazolo-fused pyrimidines, quinolines, pyridines researchgate.net |

| Cyclohexanone derivatives | 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one | 1H-Pyrazolo[3,4-c]isoquinolin-1-ones researchgate.net |

| Dimedone | 1H-Pyrazol-5-amines, Isatins | 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones researchgate.netscispace.com |

| Functionally Substituted Cyclohexanones | Aminopyrazoles | Pyrazolo[1,5-a]quinazolines researchgate.net |

Versatility in Diversification Strategies for Organic Synthesis

The pyrazole-cyclohexanone scaffold offers significant versatility in diversification strategies for organic synthesis. The presence of multiple reactive sites allows for the introduction of a wide array of functional groups and structural motifs, leading to the generation of diverse libraries of compounds. This is particularly valuable in drug discovery and materials science, where the exploration of chemical space is crucial for identifying molecules with desired properties. nih.gov

The ketone functionality can be transformed through various classical reactions, including reduction to an alcohol, reductive amination to introduce amino groups, and Wittig-type reactions to form carbon-carbon double bonds. The α-carbons to the carbonyl group can be functionalized via enolate chemistry, allowing for alkylation, acylation, and condensation reactions.

Furthermore, the pyrazole ring itself can be a site for diversification. While the N1 position is occupied in this compound, the other nitrogen atom and the carbon atoms of the pyrazole ring can potentially be functionalized, although this is less common once the pyrazole is attached to the cyclohexanone ring. The pyrazole moiety also influences the reactivity of the cyclohexanone ring, and this interplay can be exploited for selective transformations. The ability to modify both the carbocyclic and heterocyclic portions of the molecule from a common intermediate makes this scaffold a powerful tool for generating molecular diversity.

Pyrazole-Containing Ligands in Catalysis

The pyrazole moiety is a well-established and versatile ligand component in coordination chemistry and catalysis. chemscene.comnih.govrsc.org The presence of two nitrogen atoms provides excellent coordination sites for a wide range of metal ions. When incorporated into the cyclohexanone framework, the resulting pyrazole-containing ligands can be used to construct novel metal complexes with unique steric and electronic properties, leading to applications in various catalytic transformations. scholaris.carsc.org

Design and Synthesis of Metal Complexes Featuring Pyrazolyl Ligands (e.g., C-Scorpionates)

The design and synthesis of metal complexes featuring pyrazolyl ligands are central to their application in catalysis. A particularly important class of pyrazolyl ligands is the "scorpionates," which are tripodal ligands that bind to a metal center in a tridentate fashion, resembling a scorpion's sting. While the classic scorpionates are tris(pyrazolyl)borates (Tp) or tris(pyrazolyl)methanes (Tpm), the principles of their coordination can be extended to other pyrazole-containing ligands.

The synthesis of these complexes typically involves the reaction of a pyrazole-containing ligand with a suitable metal salt. nih.gov For instance, reacting a pyrazole-substituted cyclohexanone derivative with a metal halide can lead to the formation of a metal complex where the pyrazole nitrogen atoms coordinate to the metal center. The specific geometry and coordination number of the resulting complex will depend on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. nih.gov

A key feature of scorpionate-type ligands is their ability to create a specific coordination environment around the metal center, which can influence the catalytic activity and selectivity of the complex. core.ac.uk C-scorpionates, which are tris(pyrazol-1-yl)methane (B1237147) ligands, are neutral analogues of the anionic tris(pyrazolyl)borate ligands and have been used to synthesize a variety of metal complexes. researchgate.net The modification of the pyrazole rings or the central methane (B114726) carbon allows for the fine-tuning of the ligand's steric and electronic properties. researchgate.net

Catalytic Applications in Oxidation Reactions

Metal complexes featuring pyrazole-containing ligands have demonstrated significant utility as catalysts in oxidation reactions. The ability of the pyrazole ligand to stabilize various oxidation states of the coordinated metal is a key factor in their catalytic efficacy.

For example, cobalt complexes with pyrazole and scorpionate ligands have been shown to be active catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone under mild conditions. nih.govresearchgate.net These reactions often utilize environmentally benign oxidants like hydrogen peroxide. The catalytic cycle is believed to involve the formation of high-valent metal-oxo or metal-peroxo species that act as the active oxidizing agents. The ligand framework plays a crucial role in modulating the reactivity of these species and preventing catalyst deactivation. Copper(II) complexes with hydrazone-derived ligands have also been explored for the catalytic oxidation of cyclohexane. researchgate.net

The following table provides examples of catalytic oxidation reactions using pyrazole-containing ligand complexes:

| Metal Complex | Substrate | Oxidant | Products |

| Cobalt(II) complexes with pyrazole and scorpionate ligands | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone nih.govresearchgate.net |

| Copper(II) complexes with hydrazone-derived ligands | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone researchgate.net |

Catalytic Applications in CO2 Conversion

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a major goal in sustainable chemistry. Metal complexes with pyrazole-containing ligands are emerging as promising catalysts for various CO₂ transformation reactions.

One important application is the hydrosilylation of CO₂, which involves the reduction of CO₂ with a hydrosilane to produce formic acid derivatives or other reduced products. Copper complexes, including those with bisphosphine ligands, have been found to be effective catalysts for this transformation. nih.gov While the direct use of this compound as a ligand in this specific reaction is not extensively documented, the principles of using pyrazole-containing ligands in copper catalysis are well-established and suggest potential applicability. The nitrogen donors from the pyrazole can stabilize the copper center and facilitate the catalytic cycle, which typically involves the activation of both the Si-H bond of the silane (B1218182) and the C=O bond of CO₂.

Development of Advanced Materials Based on Pyrazole-Cyclohexanone Frameworks

The unique structural characteristics of the pyrazole-cyclohexanone scaffold make it a promising building block for the design and synthesis of advanced materials with tailored properties. The ability to undergo polymerization and to be incorporated into larger macromolecular structures is a key area of investigation.

Integration into Functional Materials (e.g., Porous Materials, Copolymers)

The bifunctional nature of the this compound scaffold, featuring a reactive ketone group and a polymerizable pyrazole unit, allows for its integration into various functional materials. Research in this area has explored the development of porous organic polymers (POPs) and copolymers with potential applications in areas such as gas sorption and separation.

A notable example is the synthesis of a novel porous organic polymer that incorporates both triazine and cyclohexanone rings through Schiff base condensation. nih.gov While not a direct use of the pyrazole-cyclohexanone scaffold, this work demonstrates the feasibility of utilizing cyclohexanone derivatives in the formation of porous materials. nih.gov The resulting polymer exhibited significant potential as an adsorbent for organic dyes from aqueous solutions. nih.gov This suggests that a similar strategy could be employed with this compound, where the ketone group participates in the formation of a porous network, and the pyrazole moiety could be further functionalized or utilized for its inherent properties.

Furthermore, the synthesis of copolymers based on N-vinylpyrazole has been achieved through radical polymerization with monomers like vinyl chloride and methyl methacrylate. researchgate.net These copolymers have been used to create hybrid organic-inorganic composites. researchgate.net This indicates that the pyrazole unit within the this compound structure could serve as a point of polymerization, allowing for its incorporation into various copolymer chains. The specific properties of the resulting copolymers would be influenced by the choice of co-monomers and the polymerization conditions.

The development of such pyrazole-cyclohexanone-based polymers could lead to materials with a range of functionalities. For instance, the pyrazole units within the polymer backbone could act as ligands for metal ions, leading to the creation of catalytic or sensing materials. The porous nature that can be imparted by the cyclohexanone-derived linkages could be exploited for applications in gas storage and separation.

| Material Type | Monomers/Precursors | Synthetic Approach | Potential Applications |

| Porous Organic Polymer | Triazine and Cyclohexanone derivatives | Schiff base condensation | Adsorption of organic dyes |

| Hybrid Organic-Inorganic Composites | N-vinylpyrazole, vinyl chloride, methyl methacrylate, tetraethoxysilane | Radical polymerization and sol-gel synthesis | Proton conducting films |

Chelation Chemistry and Ligand-Metal Interactions (e.g., for Extraction and Complexation)

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its nitrogen atoms. researchgate.netacs.org The presence of the pyrazole ring in the this compound structure imparts significant chelating properties to the molecule, making it a candidate for applications in metal extraction, catalysis, and the formation of novel coordination complexes.

The coordination of metal ions by pyrazole-based ligands is influenced by factors such as the substituents on the pyrazole ring and the nature of the metal ion. nih.gov The cyclohexanone part of the molecule could sterically influence the coordination environment around the pyrazole nitrogen atoms.

Research on cobalt complexes with pyrazole ligands has demonstrated their potential as catalyst precursors for the oxidation of cyclohexane. nih.govresearchgate.net This suggests that complexes formed with this compound could exhibit interesting catalytic activities, potentially influenced by the electronic and steric effects of the cyclohexanone ring.

The extraction of metal ions from aqueous solutions is a critical application of chelating agents. Studies have shown that pyrazole-based ligands can be effective in the solvent extraction of various metal ions, including cadmium, iron, nickel, and lead. academicjournals.org The efficiency of extraction is often dependent on the pH of the aqueous solution and the presence of other complexing agents. academicjournals.org While specific studies on the extraction capabilities of this compound are not widely reported, the known affinity of the pyrazole group for metal ions suggests its potential in this area. The keto group on the cyclohexanone ring could also participate in coordination, potentially leading to enhanced selectivity for certain metal ions.

The formation of stable metal chelates is fundamental to these applications. The interaction between a ligand and a metal ion can be quantified by the distribution ratio, which is dependent on the pH of the medium. unizik.edu.ng For instance, in the extraction of Ni(II) ions, the distribution of the metal ion between the aqueous and organic phases increases with pH. unizik.edu.ng

| Metal Ion | Ligand Type | Application | Key Findings |

| Co(II) | Pyrazole-based ligands | Catalysis (Cyclohexane Oxidation) | Complexes act as effective catalyst precursors. nih.govresearchgate.net |

| Cd(II), Fe(II), Ni(II), Pb(II) | Pyrazole-based Schiff base | Multi-metal Extraction | Extraction efficiency is pH-dependent; tartrate can be a suitable auxiliary complexing agent. academicjournals.org |

| Ni(II) | Pyrazolone imine | Solvent Extraction | Metal-ligand interaction ratio determined to be 1:2. unizik.edu.ng |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(1H-Pyrazol-1-yl)cyclohexan-1-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions between cyclohexanone derivatives and pyrazole analogs. For example, cyclohexanone reacts with 3-amino-1H-pyrazole under reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves) or acid catalysis. Solvent choice (e.g., ethanol, acetonitrile) and reaction time (6–24 hours) significantly influence yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and cyclohexanone-pyrazole linkage.

- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M+H]+ peaks).

- FT-IR : To identify carbonyl (C=O) and pyrazole ring vibrations. Example: In analogous compounds, cyclohexanone derivatives show characteristic carbonyl peaks at ~1700 cm⁻¹ in IR, while pyrazole C-N stretches appear at ~1500 cm⁻¹ .

Q. How is purity assessed during synthesis?

Purity is determined via:

- HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.

- TLC : Monitoring Rf values (e.g., petroleum ether/ethyl acetate = 10:1, Rf ≈ 0.33–0.35) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Optimization involves:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve condensation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.

- Temperature Control : Lower temperatures (25–50°C) reduce decomposition, while higher temperatures (80–100°C) accelerate reactions but risk byproduct formation.

Table 1 : Yield variation in substituted cyclohexanone derivatives under Condition A

| Substituent | Yield (%) | Rf Value |

|---|---|---|

| 4-Fluorophenyl | 44 | 0.33 |

| 4-Chlorophenyl | 56 | 0.35 |

| 4-Nitrophenyl | 37 | 0.35 |

| 2,4-Dimethylphenyl | 75 | 0.35 |

Q. What challenges arise in crystallographic analysis of pyrazole-cyclohexanone derivatives?

Common issues include:

- Crystal Twinning : Requires data collection at high resolution (e.g., <1.0 Å) and refinement using SHELXL’s TWIN/BASF commands .

- Disorder in Cyclohexane Rings : Partial occupancy modeling or constraints (e.g., SIMU/DELU in SHELXL) mitigate this . Example: For 3,5-dimethylpyrazole analogs, anisotropic displacement parameters refine to R1 < 0.05 using SHELX .

Q. How do electronic effects of substituents influence reactivity in further functionalization?

Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring deactivate the N-atom, reducing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., -NH₂) enhance reactivity. Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can validate these trends .

Q. How are discrepancies in reported biological activities resolved?

Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., NIH/3T3 vs. HEK293) or viability assays (MTT vs. resazurin).

- Purity Thresholds : Bioactivity correlates with purity (>95% by HPLC). Impurities from incomplete purification (e.g., residual solvents) may confound results .

Methodological Guidance

Q. What strategies validate the stereochemistry of chiral derivatives?

- X-ray Crystallography : Definitive proof of absolute configuration.

- Circular Dichroism (CD) : Correlates Cotton effects with crystal structure data.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

Q. How to troubleshoot low yields in scale-up synthesis?

- Mass Transfer Limitations : Use high-speed stirring or flow chemistry setups.

- Byproduct Formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess cyclohexanone).

- Thermodynamic Control : Reflux with Dean-Stark traps to remove water in condensation reactions .

Data-Driven Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects (e.g., ring flipping in cyclohexanone) or hydrogen bonding with the pyrazole NH group can cause splitting. Variable-temperature NMR (VT-NMR) at 233–313 K resolves such ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.